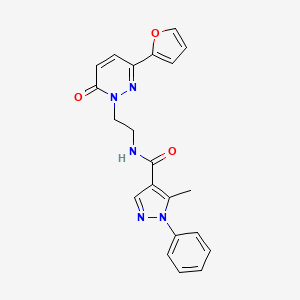![molecular formula C13H14N2O3 B2886104 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde CAS No. 1096925-63-1](/img/structure/B2886104.png)
3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . This compound features a benzaldehyde core substituted with a methoxy group and an imidazole moiety, making it a versatile molecule in various chemical and biological applications.
作用機序
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-methyl-1H-imidazole-2-methanol under appropriate conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: 3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid.
Reduction: 3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde has several applications in scientific research:
類似化合物との比較
Similar Compounds
- 4-Methoxy-3-[(1-methyl-1H-imidazol-2-ylthio)methyl]benzaldehyde
- 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde
- 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde
Uniqueness
3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
3-methoxy-4-[(1-methylimidazol-2-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15-6-5-14-13(15)9-18-11-4-3-10(8-16)7-12(11)17-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKVVFHFCIPNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B2886022.png)
![3-(4-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2886023.png)
![7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B2886024.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2886027.png)
![N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2886028.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2886029.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide](/img/structure/B2886030.png)
![2-[3-[[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2886032.png)

![2-ethyl-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2886039.png)

![1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B2886042.png)
![N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)-5-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2886043.png)

